molecular formula C3H2N2O2S2 B14623122 5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid CAS No. 57658-29-4

5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B14623122
CAS No.: 57658-29-4
M. Wt: 162.20 g/mol
InChI Key: LFJUWCVECPASII-UHFFFAOYSA-N
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Description

5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid typically involves the acylation of hydrazones of oxamic acid thiohydrazides. This process can be followed by the oxidation of the dihydrothiadiazole ring using hydrogen peroxide, leading to the formation of the desired compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrazonoyl chloride for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the carboxylic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

57658-29-4

Molecular Formula

C3H2N2O2S2

Molecular Weight

162.20 g/mol

IUPAC Name

2-sulfanylidene-3H-1,3,4-thiadiazole-5-carboxylic acid

InChI

InChI=1S/C3H2N2O2S2/c6-2(7)1-4-5-3(8)9-1/h(H,5,8)(H,6,7)

InChI Key

LFJUWCVECPASII-UHFFFAOYSA-N

Canonical SMILES

C1(=NNC(=S)S1)C(=O)O

Origin of Product

United States

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